molecular formula C21H15N3O6 B2525639 N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide CAS No. 313368-51-3

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide

Cat. No.: B2525639
CAS No.: 313368-51-3
M. Wt: 405.366
InChI Key: YKNYHNQLGMEWIJ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzoyl, methyl, and dinitrobenzamide groups. Its molecular formula is C21H15N3O5, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2-benzoyl-4-methylphenylamine to introduce nitro groups at the 3 and 5 positions. This is followed by the acylation of the resulting dinitro compound with benzoyl chloride under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives and nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or aminated benzamides.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of nitro groups allows for redox reactions, which can modulate cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
  • N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
  • N-(2-benzoyl-4-methylphenyl)-2,5-dimethoxybenzamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both benzoyl and dinitro groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O6/c1-13-7-8-19(18(9-13)20(25)14-5-3-2-4-6-14)22-21(26)15-10-16(23(27)28)12-17(11-15)24(29)30/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNYHNQLGMEWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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